Fluorine-18 rhPSMA (Fluorine-18 labeled radiohybrid prostate-specific membrane antigen) is a novel radiopharmaceutical used primarily in positron emission tomography (PET) imaging for the detection and management of prostate cancer. It is particularly notable for its ability to target prostate-specific membrane antigen, which is overexpressed in prostate cancer cells, allowing for enhanced imaging of tumors and metastases. The compound is classified as a small molecule and has gained attention due to its favorable pharmacokinetic properties, including a longer half-life compared to other radiopharmaceuticals like Gallium-68 labeled agents.
Fluorine-18 rhPSMA is derived from the radiohybrid technology that allows for the incorporation of fluorine-18 into the PSMA-targeting ligand. This compound has been developed as part of a series of radiohybrid PSMA agents, with Fluorine-18 rhPSMA-7.3 being the lead candidate. It is classified under investigational drugs and has received regulatory approval for clinical use in imaging prostate cancer patients.
The synthesis of Fluorine-18 rhPSMA involves several key steps:
The entire process can yield high radiochemical purity (over 95%) and efficiency, with typical production times around 16 minutes for automated systems .
Fluorine-18 rhPSMA exhibits a complex molecular structure characterized by its ability to bind specifically to prostate-specific membrane antigen. The chemical formula for Fluorine-18 rhPSMA-7.3 is , with a molecular weight of approximately 1470.63 g/mol . The structure includes various functional groups that facilitate its interaction with PSMA, enhancing its specificity and affinity for cancerous tissues.
The primary reaction involved in the synthesis of Fluorine-18 rhPSMA is the isotopic exchange between fluorine-18 and the precursor ligand. This reaction can be described as follows:
This process occurs under mild conditions, typically at room temperature, which aids in maintaining the integrity of the ligand while achieving high yields . The reaction's efficiency is influenced by factors such as temperature, time, and concentration of reactants.
Fluorine-18 rhPSMA operates by binding to prostate-specific membrane antigen on the surface of prostate cancer cells. Once administered intravenously, it distributes throughout the body, accumulating in tissues that express PSMA. The positron emissions from fluorine-18 are detected during PET imaging, allowing clinicians to visualize tumor locations accurately.
Studies have shown that Fluorine-18 rhPSMA provides superior imaging capabilities compared to traditional methods due to its rapid clearance from non-target tissues and higher accumulation in malignant areas .
Fluorine-18 rhPSMA exhibits several notable physical properties:
The chemical properties include:
Fluorine-18 rhPSMA has significant applications in medical diagnostics:
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: